molecular formula C13H26O2 B077374 2,2-Dimethylundecanoic acid CAS No. 13005-29-3

2,2-Dimethylundecanoic acid

Cat. No. B077374
CAS RN: 13005-29-3
M. Wt: 214.34 g/mol
InChI Key: OTOBIMFBDYITLZ-UHFFFAOYSA-N
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Description

2,2-Dimethylundecanoic acid is a chemical compound with the linear formula C13H26O2 . It has a molecular weight of 214.351 .


Physical And Chemical Properties Analysis

2,2-Dimethylundecanoic acid has a molecular weight of 214.351 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources .

Scientific Research Applications

  • Intermolecular Hydrogen Bonding

    2,2-Dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer. This property is observed in crystals, chloroform solution, and the gas phase, suggesting potential applications in molecular recognition and assembly processes (P. Wash et al., 1997).

  • Oxygen Source in Kerogen Maturation

    The interaction of sedimentary organic matter and water during hydrous pyrolysis, as studied with model compounds like dodecanoic acid, highlights the role of such acids in generating oxygen-rich species, which may act as CO2 precursors. This is relevant for understanding the formation of petroleum and natural gas (L. Stalker et al., 1994).

  • Synthesis of 2,2-Dimethylchromans

    A novel method for synthesizing 2,2-Dimethylchromans through the direct condensation of phenols with isoprene in the presence of orthophosphoric acid. This showcases potential applications in organic synthesis (V. K. Ahluwalia et al., 1982).

  • Synthesis of 2,2-Dimethylolheptanoic Acid

    Prepared from 2,2-dimethylolheptaldehyde and hydrogen peroxide, this study highlights the synthetic applications and optimal conditions for producing related compounds (W. Yun, 2011).

  • Low Dose Dimethyl Sulfoxide Impact

    This study suggests that dimethyl sulfoxide, even in low concentrations, can induce significant changes in cellular macromolecules, impacting experimental outcomes where it's used as a solvent. This has implications for the use of similar compounds in biological research (S. Tunçer et al., 2018).

  • Dimethyl Sulfoxide in Organic Synthesis

    Discusses the use of dimethyl sulfoxide as a solvent in the synthesis of biologically active compounds via multicomponent reactions, showing its importance in pharmaceutical and organic synthesis (Y. E. Ryzhkova et al., 2021).

  • Excimer-forming Lipids in Membrane Research

    Pyrenedecanoic acid and pyrene lecithin, used to investigate lipid bilayer membranes, demonstrate the use of similar acids in studying membrane dynamics and interactions (H. Galla & W. Hartmann, 1980).

Safety And Hazards

While specific safety and hazard data for 2,2-Dimethylundecanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is also recommended .

properties

IUPAC Name

2,2-dimethylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBIMFBDYITLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949299
Record name 2,2-Dimethylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylundecanoic acid

CAS RN

26403-14-5
Record name Neotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WJ Bailey, JJ Daly Jr - The Journal of Organic Chemistry, 1964 - ACS Publications
Since the cyclopentane ring had shown marked stability during the pyrolysis of the cyanoacetic esters6 to produce a very high yield of the 1-cyanocyclopen-tane, study of the pyrolysis of …
Number of citations: 11 pubs.acs.org
K Iijima, J Katada, E Yasuda, I Uno… - Journal of medicinal …, 1999 - ACS Publications
We introduce a new potent inhibitor, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-l-phenylalanine ethyl ester (3), which preferentially inhibits serine proteases belonging to a …
Number of citations: 17 pubs.acs.org
NO Brace - The Journal of Organic Chemistry, 1964 - ACS Publications
The infrared spectrum of 5 (and the reaction product mixture) had carbonyl bands at 5.60 and 5.75 µ. The band at 5.60 is characteristic for-lactones and the band at 5.75 µ is typical for …
Number of citations: 18 pubs.acs.org
FS Riehle - 2013 - d-nb.info
This work deals with the synthesis of colloidal CdE (E= S, Se) nanocrystals (NCs) with size-tunable photoluminescence (PL) and their optimization based on the molecular …
Number of citations: 2 d-nb.info
A De Freitas - 1957 - escholarship.mcgill.ca
Nu tri tional trials have shown that part of the reported deleterious effects of thermally polymerized linseed oil in the nutrition of the rat was associated with the monomeric fatty acid …
Number of citations: 2 escholarship.mcgill.ca

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